molecular formula C8H5ClF2O B2770445 2,5-Difluorophenylacetyl chloride CAS No. 157033-23-3

2,5-Difluorophenylacetyl chloride

Cat. No.: B2770445
CAS No.: 157033-23-3
M. Wt: 190.57
InChI Key: LQGHDMOEOHWRGX-UHFFFAOYSA-N
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Description

2,5-Difluorophenylacetyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of phenylacetyl chloride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Mechanism of Action

Mode of Action

As a synthetic reagent, 2,5-Difluorophenylacetyl chloride is primarily used in chemical reactions rather than interacting with biological targets. Its mode of action is determined by the specific reaction conditions and the other reactants present .

Pharmacokinetics

It has a high gastrointestinal absorption and is BBB permeant

Preparation Methods

2,5-Difluorophenylacetyl chloride can be synthesized through several methods. One common method involves the reaction of 2,5-difluorophenylacetic acid with thionyl chloride in chloroform at elevated temperatures. The reaction typically proceeds as follows:

    Reaction with Thionyl Chloride:

      Reagents: 2,5-difluorophenylacetic acid, thionyl chloride, chloroform.

      Conditions: Heating at 80°C overnight.

      :

      Reaction: C8H6F2O2+SOCl2C8H5ClF2O+SO2+HCl\text{C}_8\text{H}_6\text{F}_2\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_5\text{ClF}_2\text{O} + \text{SO}_2 + \text{HCl} C8​H6​F2​O2​+SOCl2​→C8​H5​ClF2​O+SO2​+HCl

Another method involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane at room temperature. This method is often preferred for its milder reaction conditions.

Chemical Reactions Analysis

2,5-Difluorophenylacetyl chloride undergoes various chemical reactions, including:

  • Nucleophilic Substitution

      Reagents: Amines, alcohols, thiols.

      Conditions: Typically carried out in the presence of a base such as triethylamine.

      Products: Corresponding amides, esters, and thioesters.

  • Hydrolysis

      Reagents: Water or aqueous base.

      Conditions: Room temperature or slightly elevated temperatures.

      Products: 2,5-difluorophenylacetic acid.

  • Friedel-Crafts Acylation

      Reagents: Aromatic compounds, aluminum chloride.

      Conditions: Anhydrous conditions.

      Products: Corresponding ketones.

Scientific Research Applications

2,5-Difluorophenylacetyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the preparation of functionalized materials with specific properties, such as fluorinated polymers.

Comparison with Similar Compounds

2,5-Difluorophenylacetyl chloride can be compared with other similar compounds, such as:

    Phenylacetyl Chloride: Lacks fluorine atoms, making it less reactive in certain nucleophilic substitution reactions.

    2,4-Difluorophenylacetyl Chloride: Similar structure but with fluorine atoms at different positions, which can affect its reactivity and selectivity in chemical reactions.

    2,5-Dichlorophenylacetyl Chloride: Contains chlorine atoms instead of fluorine, leading to different electronic and steric effects.

The unique positioning of fluorine atoms in this compound provides distinct reactivity patterns and makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-(2,5-difluorophenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O/c9-8(12)4-5-3-6(10)1-2-7(5)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGHDMOEOHWRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2,5-difluorophenyl)acetyl chloride was prepared by heating overnight a suspension of 2,5-difluorophenylacetic acid (0.865 g; 3.67 mmol) and thionyl chloride (1.34 mL; 18.15 mmol) in chloroform (30 mL) at 80° C. After evaporation of the solvent and the excess of the thionyl chloride under reduced pressure, the residue was dissolved in dried dichloromethane (10 mL). This solution was added to a suspension of (Z)-ethyl 2-amino-2-(hydroxyimino)acetate (0.500 g; 3.67 mmol) and N,N-diisopropylethylamine (1.03 mL; 5.87 mmol) in dry dichloromethane (20 mL) cooled at −10° C. and stirred for 10 minutes. The mixture was stirred at room temperature for 23 h and poured into a mixture of ice/water. The white precipitate is filtered off and washed with dichloromethane and dried under reduced pressure to afford 0.469 g (45%) of (Z)-ethyl 2-amino-2-(2-(2,5-difluorophenyl)acetoxyimino)acetate as a white solid.
Quantity
0.865 g
Type
reactant
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1.03 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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